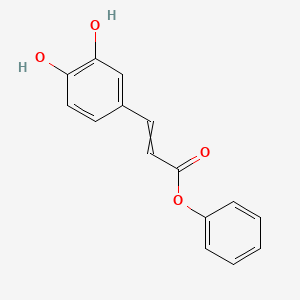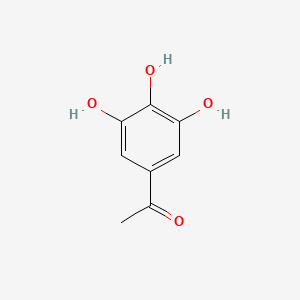
1-(3,4,5-Trihydroxyphenyl)ethanone
Descripción general
Descripción
1-(3,4,5-Trihydroxyphenyl)ethanone, also known as 3,4,5-Trihydroxyacetophenone, is an organic compound . It has a molecular formula of C8H8O4 , an average mass of 168.147 Da , and a monoisotopic mass of 168.042252 Da .
Molecular Structure Analysis
The molecular structure of 1-(3,4,5-Trihydroxyphenyl)ethanone consists of an ethanone (acetophenone) group attached to a phenyl ring with three hydroxy (OH) groups . The exact positions of these hydroxy groups on the phenyl ring give the compound its unique properties.Physical And Chemical Properties Analysis
1-(3,4,5-Trihydroxyphenyl)ethanone is a powder with a melting point of 187-188 degrees Celsius . It has a molecular weight of 168.15 .Aplicaciones Científicas De Investigación
Fluorescent Probe Development
1-(2-Hydroxyphenyl)ethanone, a related compound, has been used to develop a BODIPY-based fluorescent on-off probe with high selectivity for hydrogen sulfide (H2S), indicating potential applications in biological systems for studying H2S effects. The probe shows strong fluorescence and specificity, suitable for cell studies (Fang et al., 2019).
Phase Equilibrium Research
Research on similar compounds like 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents has contributed to the understanding of solid-liquid phase equilibrium. This knowledge is vital for developing methods to separate mixtures of these compounds (Li et al., 2019).
Antimicrobial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a compound structurally similar to 1-(3,4,5-Trihydroxyphenyl)ethanone, exhibits antimicrobial properties. Molecular docking studies have shown its binding efficacy with proteins in Staphylococcus aureus, indicating potential for antimicrobial applications (Medicharla et al., 2022).
Crystallography and Polymorphism
The study of polymorphism and phase transition in compounds like 1-(4-hexyloxy-3-hydroxyphenyl)ethanone helps in understanding molecular structures and their arrangements in different forms. This research is essential for pharmaceutical and material sciences (Suarez et al., 2017).
Hydrogen Bonded Crystal Structures
The exploration of hydrogen-bonded crystal structures in compounds like 1-(5-Chloro-2-Hydroxyphenyl)Ethanone aids in understanding intermolecular interactions, which is crucial in drug design and material engineering (Majumdar, 2016).
Charge Density Analysis
Investigating charge density in compounds such as 1-(2-hydroxy-5-nitrophenyl)ethanone offers insights into intra- and intermolecular bonding features, important for understanding molecular behavior in various environments (Hibbs et al., 2003).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken while handling this compound .
Propiedades
IUPAC Name |
1-(3,4,5-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKQQKPQRYUGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187389 | |
| Record name | Acetophenone, 3,4,5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trihydroxyphenyl)ethanone | |
CAS RN |
33709-29-4 | |
| Record name | 3′,4′,5′-Trihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33709-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 3,4,5-trihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033709294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 3,4,5-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







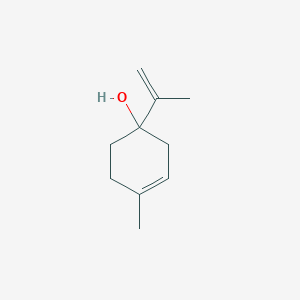

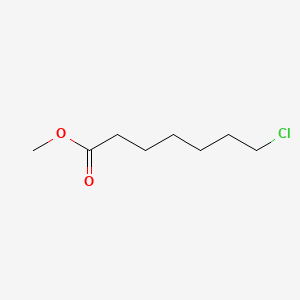
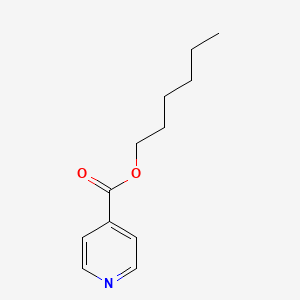

![5,7-Dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate](/img/structure/B1618494.png)

